cis-And trans-4-isopropylcyclohexanol

Description

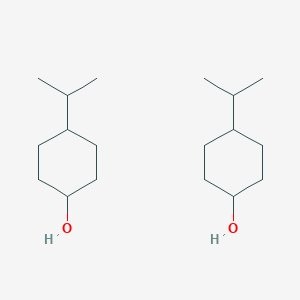

cis- and trans-4-Isopropylcyclohexanol are stereoisomers of a cyclohexanol derivative with an isopropyl group at the 4-position. The cis isomer has the hydroxyl (-OH) and isopropyl groups on the same side of the cyclohexane ring, while the trans isomer has these groups on opposite sides. The molecular formula is C₉H₁₈O, with a molecular weight of 142.24 g/mol . These isomers are typically synthesized via catalytic hydrogenation or enzymatic reduction of ketone precursors, as demonstrated in the biotransformation of 4-propylcyclohexanone using mutant alcohol dehydrogenase . The isomers are used in fragrances, pharmaceuticals, and liquid crystal materials due to their structural rigidity and stereospecific properties .

Properties

Molecular Formula |

C18H36O2 |

|---|---|

Molecular Weight |

284.5 g/mol |

IUPAC Name |

4-propan-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/2C9H18O/c2*1-7(2)8-3-5-9(10)6-4-8/h2*7-10H,3-6H2,1-2H3 |

InChI Key |

YYIMNQDCBHIXPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)O.CC(C)C1CCC(CC1)O |

Synonyms |

4-isopropylcyclohexanol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Cyclohexanol Derivatives

Structural and Physical Properties

The table below compares cis-/trans-4-isopropylcyclohexanol with analogous cyclohexanol derivatives:

Notes:

- Boiling Points : Bulky substituents (e.g., isopropyl) increase boiling points due to higher molecular weight and van der Waals interactions.

- Density : Electron-withdrawing groups (e.g., -Cl) increase density compared to alkyl substituents.

- Stability : Trans isomers are generally more thermodynamically stable due to reduced steric hindrance .

Chemical Reactivity and Functional Differences

- Hydrogen Bonding: The hydroxyl group in 4-isopropylcyclohexanol participates in hydrogen bonding, affecting solubility in polar solvents like ethanol and water. Cis isomers exhibit stronger intramolecular hydrogen bonding than trans isomers, reducing reactivity in esterification reactions .

- Steric Effects: The bulky isopropyl group in cis-4-isopropylcyclohexanol creates steric hindrance, slowing oxidation reactions compared to trans isomers .

- Electronic Effects : Electron-donating groups (e.g., -CH₃, -C₃H₇) increase the electron density of the cyclohexane ring, while electron-withdrawing groups (e.g., -Cl) enhance electrophilic substitution reactivity .

Research Findings and Methodological Insights

- Synthesis: Enzymatic methods (e.g., alcohol dehydrogenase) achieve >90% enantiomeric excess for cis-4-propylcyclohexanol, outperforming traditional catalytic hydrogenation .

- Isomer Separation : GC/MS and chiral GC are standard for resolving cis/trans mixtures, while chemical methods (e.g., derivatization with chiral agents) confirm configurations .

- Thermodynamic Stability: For 4-tert-butylcyclohexanol, trans isomers are 2–3 kcal/mol more stable than cis isomers due to equatorial positioning of substituents . This trend likely extends to 4-isopropyl derivatives.

Preparation Methods

Reaction Mechanism and Industrial Protocol

The most widely documented method involves catalytic hydrogenation of p-isopropylphenol using ruthenium on carbon (Ru/C) under high-pressure conditions. The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential addition of hydrogen atoms to the aromatic ring. This exothermic process typically achieves >95% conversion rates.

Key Reaction Parameters

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 50–150°C | 90–120°C |

| Pressure | 1.0–5.0 MPa | 2.0–4.0 MPa |

| Solvent (vs. substrate) | Ethanol, THF, butanol | 3–4x substrate mass |

| Ru/C loading | 0.5–5‰ substrate mass | 1–4‰ substrate mass |

The solvent plays a critical role in stabilizing intermediates, with tetrahydrofuran (THF) providing higher trans-selectivity (cis:trans ≈ 1:2.3) compared to ethanol (1:1.8). Post-reaction purification involves distillation under reduced pressure (110°C/22 mmHg) to isolate the product.

Chemical Reduction of 4-Isopropylcyclohexanone

Borohydride-Mediated Reduction

Sodium borohydride (NaBH4) reduction of 4-isopropylcyclohexanone in alcoholic solvents produces a 1:3.4 cis:trans ratio , favoring the trans isomer. The reaction mechanism involves nucleophilic attack by hydride ions at the carbonyl carbon, with steric effects from the isopropyl group dictating stereoselectivity.

Experimental Conditions

Lithium Aluminum Hydride (LiAlH4) Reduction

While less commonly used due to safety concerns, LiAlH4 in anhydrous ether achieves near-quantitative yields but exhibits poorer stereocontrol (cis:trans ≈ 1:1.1).

Biocatalytic Reduction Using Anthracnose Fungi

Fungal Strain Selectivity

Ten anthracnose fungi species were screened for reducing 4-isopropylcyclohexanone to the alcohol. Notable results include:

| Fungal Strain | cis:trans Ratio | Conversion (%) |

|---|---|---|

| Colletotrichum lagenarium | 1:13 | 99.6 |

| C. gloeosporioides | 1:8.5 | 97.2 |

| C. acutatum | 1:5.3 | 89.1 |

Electrolytic Reduction of Cryptone

Process Overview

Cryptone (4-isopropylcyclohexenone), isolated from Eucalyptus oils, undergoes electrolytic reduction in aqueous ethanol at a lead cathode. This method produces a cis:trans ratio of 1:1.7 with 78–82% yield.

Optimized Conditions

Comparative Analysis of Methods

Yield and Stereoselectivity

Q & A

Basic Research Questions

Q. How are cis- and trans-4-isopropylcyclohexanol isomers synthesized and separated in laboratory settings?

- Methodology :

- Enzymatic synthesis : Enzymatic reactions (e.g., ketoreductases) can achieve high stereoselectivity. For example, enzymatic reduction of ketone precursors yields enantiomerically pure alcohols, with reaction conditions optimized for pH, temperature, and cofactor regeneration .

- Chromatographic separation : Gas chromatography (GC) with polar stationary phases (e.g., packed columns) effectively separates isomers based on boiling points and polarity differences. Preparative high-performance liquid chromatography (HPLC) using chiral columns or hexane/tert-butylmethylether-acetic acid mobile phases resolves isomers at scale .

Q. What analytical techniques are recommended for characterizing cis- and trans-4-isopropylcyclohexanol?

- Methodology :

- GC-MS : Combines separation with mass spectral identification, enabling quantification of isomer ratios and purity assessment. Retention indices and fragmentation patterns differentiate isomers .

- NMR spectroscopy : H and C NMR reveal distinct coupling constants and chemical shifts for axial/equatorial hydroxyl groups in cyclohexanol derivatives, confirming stereochemistry .

- Polarimetry : Measures optical activity to distinguish enantiomers, particularly useful for chiral intermediates in pharmaceutical synthesis .

Q. What are the key physicochemical properties of cis- and trans-4-isopropylcyclohexanol?

- Methodology :

- Phase-change data : Differential scanning calorimetry (DSC) determines melting points (e.g., 355.9 K for cis-4-(1,1-dimethylethyl)cyclohexanol) and phase transitions. Boiling points and densities are measured via distillation and pycnometry, respectively .

- Solubility : Partition coefficients (logP) in octanol/water systems predict bioavailability and environmental persistence. Experimental solubility is assessed using shake-flask methods .

Advanced Research Questions

Q. What metabolic pathways produce cis- and trans-4-isopropylcyclohexanol in toxicological studies?

- Methodology :

- In vivo metabolism : Male Fischer-344 rats dosed with isopropylcyclohexane (0.25 g/kg) excrete cis- and trans-4-isopropylcyclohexanol as urinary metabolites. Metabolites are identified via GC-MS and NMR after derivatization (e.g., silylation) .

- Enzyme assays : Liver microsomal fractions incubated with substrates and NADPH cofactors reveal cytochrome P450-mediated oxidation pathways. Kinetic parameters (Km, Vmax) quantify metabolic efficiency .

Q. How do data contradictions arise in nephrotoxicity studies of branched-chain cyclohexanol derivatives?

- Methodology :

- Comparative toxicology : Isopropylcyclohexane induces hyaline droplet nephropathy in male rats, while methylcyclohexane does not. Histopathology and metabolite profiling (e.g., 2-cyclohexylpropionic acid) link structural motifs (e.g., isopropyl groups) to renal toxicity .

- Dose-response analysis : Subchronic dosing (14-day exposure) identifies threshold effects, with nephrotoxicity correlating with metabolite accumulation in kidney homogenates .

Q. What factors influence the efficiency of enzymatic vs. chemical synthesis of cis- and trans-4-isopropylcyclohexanol?

- Methodology :

- Enzymatic optimization : Reaction yield and enantiomeric excess (ee) depend on enzyme source (e.g., ketoreductase mutants), substrate loading, and solvent compatibility. Directed evolution improves catalyst performance .

- Chemical catalysis : Acid-catalyzed ring-opening or hydrogenation of substituted cyclohexenes may lack stereocontrol, requiring chiral auxiliaries or ligands (e.g., BINAP) to enhance selectivity .

Q. How does stereochemistry impact the biological activity of cis- and trans-4-isopropylcyclohexanol derivatives?

- Methodology :

- Structure-activity relationships (SAR) : Trans-isomers exhibit higher conformational flexibility, enhancing binding to biological targets (e.g., enzymes or receptors). Cis-isomers may show steric hindrance, reducing efficacy .

- Pharmacokinetic studies : Radiolabeled isomers track absorption/distribution differences in vivo. Trans-4-aminocyclohexanol derivatives demonstrate superior blood-brain barrier penetration in neuropharmacology models .

Notes on Data Interpretation

- Unresolved issues : Pending histopathology data in isopropylcyclohexane studies may clarify metabolite-toxicity correlations .

- Regulatory considerations : While fragrance safety panels restrict consumer use (e.g., IFRA standards), academic research focuses on mechanistic toxicology and metabolic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.